

An In-Depth Technical Guide to Myristonitrile: Chemical Structure, Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **Tetradecanenitrile**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristonitrile, also known by its IUPAC name **tetradecanenitrile**, is a long-chain aliphatic nitrile.[1][2][3] As a member of the nitrile family, it possesses a terminal cyano group (-C≡N), which imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, applications, and safety considerations of myristonitrile, with a particular focus on its relevance to the fields of chemical research and drug development.

Chemical Structure and Formula

Myristonitrile is characterized by a fourteen-carbon alkyl chain with a nitrile functional group at one terminus.[4] This structure imparts both hydrophobic (the long alkyl chain) and polar (the nitrile group) characteristics to the molecule.

Molecular Formula: C₁₄H₂₇N[1][2][3]

Synonyms: **Tetradecanenitrile**, 1-Cyanotridecane, Tridecyl Cyanide, Myristyl nitrile.[1][2][3][4]

CAS Number: 629-63-0[1][2]

Below is a 2D representation of the chemical structure of myristonitrile.

Caption: 2D Chemical Structure of Myristonitrile (**Tetradecanenitrile**)

Physicochemical Properties

The physical and chemical properties of myristonitrile are largely dictated by its long alkyl chain and the polar nitrile group. The following table summarizes its key properties.

Property	Value	Source
Molecular Weight	209.37 g/mol	[1] [3]
Appearance	Colorless to pale yellow liquid or solid	[4]
Melting Point	19 °C	
Boiling Point	226-227 °C at 100 mmHg	
Density	0.830 g/mL	
Solubility	Insoluble in water; soluble in organic solvents	[4]
Refractive Index	1.4415	

Synthesis of Myristonitrile

The synthesis of long-chain aliphatic nitriles like myristonitrile can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

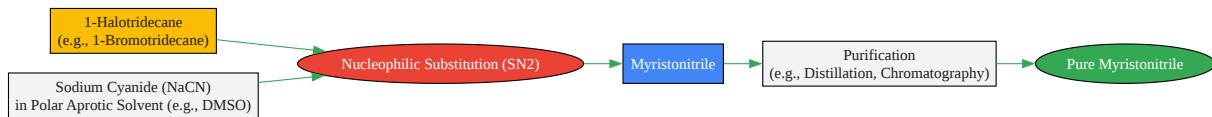
Common Synthetic Pathways:

- Nucleophilic Substitution of Alkyl Halides (Kolbe Nitrile Synthesis): This is a classical and widely used method for the preparation of nitriles. It involves the reaction of an appropriate alkyl halide (e.g., 1-bromotridecane or 1-chlorotridecane) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[\[5\]](#) The reaction is typically carried

out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone to facilitate the S_N2 reaction mechanism.^[6]

- Dehydration of Primary Amides: Myristonitrile can also be synthesized by the dehydration of myristamide (tetradecanamide). Common dehydrating agents for this transformation include phosphorus pentoxide (P_2O_5), thionyl chloride ($SOCl_2$), or phosphorus oxychloride ($POCl_3$).^[5] This method is particularly useful when the corresponding primary amide is readily available.

The following diagram illustrates a generalized workflow for the synthesis of myristonitrile via the Kolbe nitrile synthesis.



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Caption: Generalized workflow for the synthesis of myristonitrile.

Applications in Research and Drug Development

While specific, large-scale applications of myristonitrile in drug development are not extensively documented in publicly available literature, its chemical nature as a long-chain nitrile makes it a versatile intermediate in organic synthesis. The nitrile functionality is a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further molecular elaboration.^[7]

Potential applications of myristonitrile in a research and development context include:

- Synthesis of Bioactive Molecules: The nitrile group can be readily hydrolyzed to a carboxylic acid (myristic acid), reduced to a primary amine (tetradecylamine), or reacted with Grignard reagents to form ketones. These transformations allow for the introduction of the long C14

alkyl chain into more complex molecular scaffolds, which can be of interest in the development of lipids, surfactants, and other molecules with tailored hydrophobic properties.

- **Intermediate for Heterocycle Synthesis:** Nitriles are common precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals.^[8]
- **Probing Hydrophobic Interactions:** The long, unbranched alkyl chain of myristonitrile can be incorporated into molecular probes designed to study hydrophobic pockets in proteins or other biological macromolecules.

Spectroscopic Characterization

The structural elucidation and purity assessment of myristonitrile are typically performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

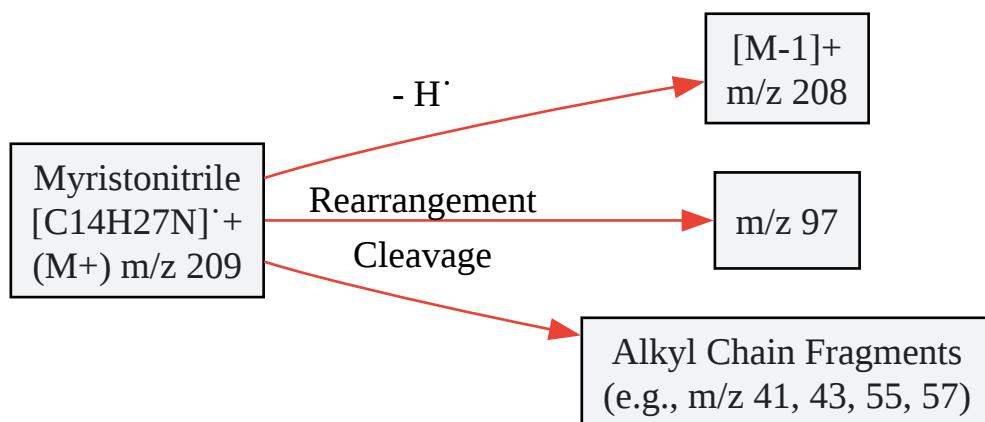
The most characteristic feature in the IR spectrum of myristonitrile is the sharp, intense absorption band corresponding to the C≡N stretching vibration. This peak typically appears in the region of 2260-2240 cm^{-1} for saturated aliphatic nitriles.^[9] The presence of this strong absorption is a clear indicator of the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of myristonitrile is expected to be relatively simple. The protons on the carbon adjacent to the nitrile group (α -protons) will appear as a triplet at approximately 2.3 ppm. The protons of the long methylene chain will resonate as a complex multiplet in the range of 1.2-1.6 ppm, and the terminal methyl protons will appear as a triplet at around 0.9 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic signal for the nitrile carbon at around 119-121 ppm.^[10] The carbons of the alkyl chain will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The electron ionization mass spectrum of long-chain aliphatic nitriles often exhibits a weak or absent molecular ion peak (M^+). However, a characteristic $[M-1]^+$ peak, resulting from the loss of an alpha-hydrogen, is frequently observed.[11] A notable fragmentation for straight-chain nitriles with seven or more carbons is the formation of a fragment at m/z 97.[11] Other significant fragments arise from the cleavage of the alkyl chain.



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Caption: Common fragmentation pathways for myristonitrile in mass spectrometry.

Safety and Handling

Myristonitrile is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[12] Appropriate safety precautions must be taken when handling this chemical.

- GHS Classification:
 - Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[12]
 - Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[12]
 - Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[12]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[12]

- P270: Do not eat, drink or smoke when using this product.[[12](#)]
- P273: Avoid release to the environment.[[12](#)]
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[[12](#)]
- P330: Rinse mouth.[[12](#)]
- P391: Collect spillage.[[12](#)]
- P501: Dispose of contents/container to an approved waste disposal plant.[[12](#)]

It is essential to handle myristonitrile in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, flush with copious amounts of water. If swallowed, seek immediate medical attention.

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